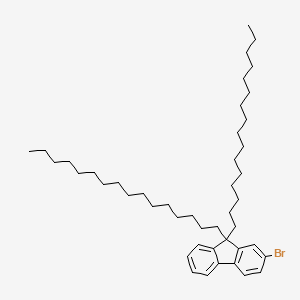
2-Bromo-9,9-dihexadecyl-9H-fluorene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-9,9-dihexadecyl-9H-fluorene is a chemical compound with the molecular formula C41H67Br. It is a derivative of fluorene, a polycyclic aromatic hydrocarbon, and is characterized by the presence of a bromine atom and two hexadecyl groups attached to the fluorene core. This compound is of interest in various fields of research due to its unique structural and electronic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-9,9-dihexadecyl-9H-fluorene typically involves the bromination of 9,9-dihexadecyl-9H-fluorene. The reaction is carried out using bromine or a bromine-containing reagent under controlled conditions to ensure selective bromination at the desired position on the fluorene ring. The reaction is usually conducted in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at a low to moderate level to prevent over-bromination.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reaction vessels, and implementing purification techniques such as recrystallization or chromatography to obtain the desired product in high purity and yield.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-9,9-dihexadecyl-9H-fluorene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The fluorene core can be oxidized to form fluorenone derivatives.
Reduction Reactions: The compound can be reduced to remove the bromine atom or to modify the fluorene core.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as alkoxides, amines, or thiolates. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in solvents like ether or tetrahydrofuran (THF).
Major Products Formed
Substitution Reactions: Products include various substituted fluorenes depending on the nucleophile used.
Oxidation Reactions: Major products are fluorenone derivatives.
Reduction Reactions: Products include de-brominated fluorenes or modified fluorene cores.
Scientific Research Applications
2-Bromo-9,9-dihexadecyl-9H-fluorene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: It is utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic solar cells (OSCs), due to its favorable electronic properties.
Mechanism of Action
The mechanism of action of 2-Bromo-9,9-dihexadecyl-9H-fluorene is primarily related to its ability to participate in various chemical reactions due to the presence of the bromine atom and the hexadecyl groups. The bromine atom acts as a reactive site for substitution reactions, while the hexadecyl groups provide steric hindrance and influence the compound’s solubility and electronic properties. The fluorene core’s conjugated system allows for electron delocalization, making it suitable for applications in organic electronics.
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-9,9-dihexyl-9H-fluorene
- 2,7-Dibromo-9,9-dihexyl-9H-fluorene
- 2-Bromo-9,9-dimethylfluorene
Uniqueness
2-Bromo-9,9-dihexadecyl-9H-fluorene is unique due to the presence of long hexadecyl chains, which impart distinct physical and chemical properties compared to its shorter-chain analogs. These long chains enhance the compound’s solubility in non-polar solvents and influence its packing behavior in solid-state applications, making it particularly useful in the development of organic electronic materials.
Properties
CAS No. |
922168-01-2 |
|---|---|
Molecular Formula |
C45H73Br |
Molecular Weight |
694.0 g/mol |
IUPAC Name |
2-bromo-9,9-dihexadecylfluorene |
InChI |
InChI=1S/C45H73Br/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-31-37-45(38-32-28-26-24-22-20-18-16-14-12-10-8-6-4-2)43-34-30-29-33-41(43)42-36-35-40(46)39-44(42)45/h29-30,33-36,39H,3-28,31-32,37-38H2,1-2H3 |
InChI Key |
RVGOFZIRUVVLRM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCC1(C2=CC=CC=C2C3=C1C=C(C=C3)Br)CCCCCCCCCCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 3-[ethyl(propan-2-yl)amino]prop-2-enoate](/img/structure/B14198766.png)
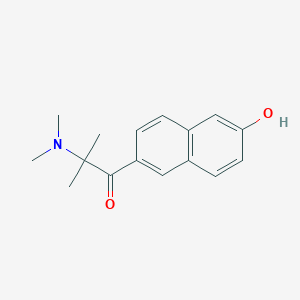

![2-Methyl-7-phenyl-2-azaspiro[4.4]non-7-en-1-one](/img/structure/B14198783.png)
![Ethyl [(3-aminopropoxy)(hydroxy)phosphoryl]acetate](/img/structure/B14198785.png)
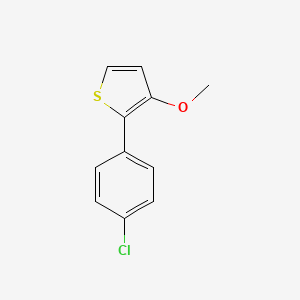
![[Pentacene-6,13-diyldi(thiene-5,2-diyl)]bis(trimethylsilane)](/img/structure/B14198792.png)
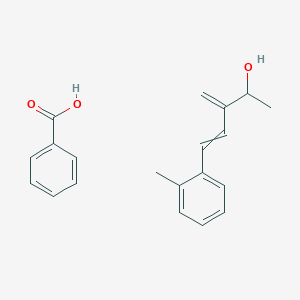
![4-({[2-(Trifluoromethyl)phenoxy]imino}methyl)benzoic acid](/img/structure/B14198817.png)
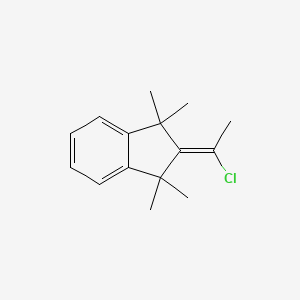

![[3-(4-tert-Butylphenyl)oxetan-3-yl]acetaldehyde](/img/structure/B14198840.png)
![3-[([1,1'-Biphenyl]-3-yl)ethynyl]pyridine](/img/structure/B14198849.png)
![3,3'-[(1,3-Diphenyl-1H-pyrazol-4-yl)methylene]bis(5-nitro-1H-indole)](/img/structure/B14198853.png)
